REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1)C.O>C1(C)C=CC=CC=1>[O:6]1[C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:8]=2[CH:4]=[CH:5]1
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)C(C)=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=CC(=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 3.7% | |
YIELD: CALCULATEDPERCENTYIELD | 3.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |